molecular formula C19H23N3O B2846068 N-benzyl-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 841243-15-0

N-benzyl-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B2846068
CAS No.: 841243-15-0
M. Wt: 309.413
InChI Key: YBQFDGSCDYMBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-2-(4-phenylpiperazin-1-yl)acetamide” is a chemical compound with the linear formula C19H23N3O . It has a molecular weight of 309.415 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives involves the alkylation reaction of the corresponding amines with previously obtained alkylating reagents . The final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C19H23N3O . Further details about the molecular structure are not available in the retrieved data.

Scientific Research Applications

Antitumor Activity

A study by Yurttaş et al. (2015) synthesized and evaluated the antitumor activity of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which share structural similarities with N-benzyl-2-(4-phenylpiperazin-1-yl)acetamide. The compounds demonstrated considerable anticancer activity against various cancer cell lines, highlighting the potential use of such compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Anticonvulsant Activities

Salomé et al. (2010) explored the structure-activity relationship of the N-benzyl group in antiepileptic agents, including N-benzyl-2-acetamido-3-methoxypropionamide derivatives. These compounds showed significant seizure protection, suggesting their potential as antiepileptic medications (Salomé, Salomé-Grosjean, Park, Morieux, Swendiman, DeMarco, Stables, & Kohn, 2010).

Antimicrobial and Antifungal Activities

Research by Yurttaş et al. (2015) on 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives found significant antimicrobial and antifungal activities, especially against Candida parapsilosis. This indicates the potential application of such compounds in treating microbial infections (Yurttaş, Özkay, Karaca Gençer, & Acar, 2015).

Antioxidant, Analgesic, and Anti-inflammatory Activities

Nayak et al. (2014) synthesized a novel compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, demonstrating significant DPPH radical scavenging activity, analgesic, and anti-inflammatory effects. This suggests its potential for development into therapeutic agents (Nayak, Narayana, Sarojini, Fernandes, & Akshatha, 2014).

Mechanism of Action

“N-benzyl-2-(4-phenylpiperazin-1-yl)acetamide” derivatives have been evaluated for their anticonvulsant activity in animal models of epilepsy . The most potent derivative was observed as a moderate binder to the neuronal voltage-sensitive sodium channels (site 2) .

Safety and Hazards

Sigma-Aldrich provides “N-benzyl-2-(4-phenylpiperazin-1-yl)acetamide” to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

N-benzyl-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c23-19(20-15-17-7-3-1-4-8-17)16-21-11-13-22(14-12-21)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQFDGSCDYMBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.